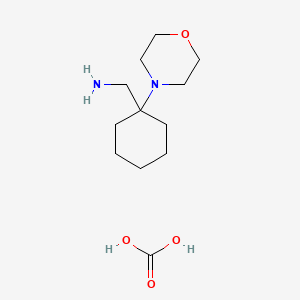

carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine

Description

Carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine is a compound comprising a cyclohexyl core substituted with a morpholine ring and a methanamine group. This compound has a molecular formula of C₁₂H₂₄N₂O, a molecular weight of 212.33 g/mol, and is typically a liquid at room temperature with applications in pharmaceutical synthesis and organic intermediates . Its synthesis involves coupling reactions with morpholine derivatives, as inferred from methods described for structurally related amines .

Properties

IUPAC Name |

carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.CH2O3/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13;2-1(3)4/h1-10,12H2;(H2,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMDPEQZPZAGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)N2CCOCC2.C(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine typically involves multiple steps, starting with the preparation of the morpholine ring. This can be achieved through the reaction of diethanolamine with sulfuric acid, followed by cyclization. The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile. The final step involves the attachment of the methylamine group through reductive amination, using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules.

Biology

- Biochemical Probing : It is investigated as a biochemical probe to study cellular processes, potentially modulating enzyme activities and cellular pathways.

Medicine

- Therapeutic Potential : Research is ongoing into its therapeutic effects, particularly in drug development aimed at treating various diseases. For instance, its ability to interact with specific molecular targets suggests potential use in targeted therapies.

Industry

- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials with unique properties, enhancing product performance in various applications.

Case Study 1: Biochemical Probes

A study explored the use of carbonic acid; (1-morpholin-4-ylcyclohexyl)methanamine as a biochemical probe. Researchers found that it could effectively bind to active sites on enzymes, leading to significant changes in cellular pathways. This capability opens avenues for understanding complex biological mechanisms and developing new therapeutic strategies.

Case Study 2: Drug Development

In drug development research, this compound was tested for its efficacy against specific targets related to cancer treatment. Results indicated that it could inhibit tumor growth in vitro by modulating key signaling pathways involved in cell proliferation and survival.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Chemistry | Building Block | Facilitates synthesis of complex organic compounds |

| Biology | Biochemical Probe | Modulates enzyme activity, influencing cellular processes |

| Medicine | Therapeutic Agent | Potential for treating various diseases through targeted action |

| Industry | Specialty Chemicals | Enhances properties of materials used in manufacturing |

Mechanism of Action

The mechanism of action of carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine with analogous compounds based on molecular structure, physicochemical properties, and applications:

Structural and Functional Differences

Morpholine vs. This may improve aqueous solubility, though specific solubility data are absent in the evidence.

Core Ring Variations :

- Cyclohexane (6-membered ring) vs. cyclopentane (5-membered ring) cores affect steric bulk and conformational flexibility. Smaller rings (e.g., cyclopentane in CAS 1803601-61-7 ) may restrict rotational freedom, impacting binding affinity in receptor-ligand interactions .

Functional Group Modifications :

- The oxazole-containing compound (CAS 81935-22-0 ) incorporates a heteroaromatic ring, enabling π-π stacking interactions and increased rigidity compared to the morpholine-cyclohexyl derivative . Such features are critical in designing enzyme inhibitors or antimicrobial agents.

Pharmacological and Industrial Relevance

- CAS 938458-83-4 is prominently used in pharmaceutical R&D, likely as a precursor for central nervous system (CNS) drugs or opioid receptor modulators, given the structural similarity to δ-opioid agonists described in .

- Piperidine and oxazole analogs are explored in diverse fields, including agrochemicals (CAS 81935-22-0 ) and peptide synthesis (CAS 1803601-61-7 ) .

Biological Activity

The compound carbonic acid; (1-morpholin-4-ylcyclohexyl)methanamine is a hybrid molecule that combines the properties of carbonic acid with a morpholine-derived amine. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and biochemistry. This article reviews the biological activity of this compound, focusing on its physiological roles, mechanisms of action, and relevant case studies.

Carbonic Acid (H₂CO₃) :

- Carbonic acid is formed when carbon dioxide dissolves in water and plays a vital role in maintaining pH levels in biological systems.

- It exists in equilibrium with bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, which are crucial for various physiological processes, including respiration and acid-base balance.

(1-Morpholin-4-ylcyclohexyl)methanamine :

- This compound features a morpholine ring, which is known for its ability to interact with various biological targets, particularly in the central nervous system.

- Its structural properties suggest potential interactions with neurotransmitter systems and ion channels.

- Acid-Base Regulation :

-

Neurotransmitter Interaction :

- The morpholine moiety may enhance the compound's ability to cross the blood-brain barrier, potentially influencing neurotransmitter systems such as serotonin and dopamine .

- Studies suggest that morpholine derivatives can act as agonists or antagonists at various receptors, impacting mood and cognitive functions .

-

Enzymatic Interactions :

- Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form carbonic acid. This reaction is crucial for regulating CO₂ transport and pH balance in tissues .

- The interaction between carbonic acid and carbonic anhydrases may enhance the efficacy of (1-morpholin-4-ylcyclohexyl)methanamine by modulating local pH around target sites.

Case Study 1: Role in Respiratory Physiology

A study investigated the role of carbonic acid in respiratory physiology, demonstrating that alterations in carbonic acid levels can significantly affect respiratory rates and blood pH. The findings indicated that compounds interacting with carbonic anhydrases could modulate these effects, suggesting potential therapeutic applications for respiratory disorders .

Case Study 2: Neuropharmacological Effects

Research on morpholine derivatives has revealed their potential neuropharmacological effects. For instance, one study found that a similar compound demonstrated anxiolytic properties in animal models, attributed to its action on GABA receptors . This suggests that (1-morpholin-4-ylcyclohexyl)methanamine may have similar effects, warranting further investigation into its neuroactive properties.

Data Summary

| Property | Value |

|---|---|

| pKa of Carbonic Acid | 3.49 |

| Hydration Number | 3.17 |

| Morpholine Structure | C₄H₉NO (molecular formula) |

| Potential Biological Targets | Neurotransmitter receptors |

| Enzymatic Interaction | Carbonic anhydrases |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (1-morpholin-4-ylcyclohexyl)methanamine and its carbonic acid salt?

- Methodology :

- Step 1 : Synthesize the amine core via reductive amination of cyclohexanone with morpholine, followed by reduction (e.g., NaBH₄ or LiAlH₄) to yield (1-morpholin-4-ylcyclohexyl)methanamine .

- Step 2 : React the amine with carbonic acid under controlled pH (5.5–6.5) to form the salt. Use phosphate buffers (0.2 M NaH₂PO₄) to stabilize intermediates, as described in chromatographic protocols .

- Validation : Confirm purity via HPLC (methanol/water/tetrabutylammonium hydroxide mobile phase) .

Q. How can researchers assess the stability of carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine in aqueous solutions?

- Methodology :

- Hydration Studies : Use X-ray absorption spectroscopy (XAS) to monitor hydration dynamics, as demonstrated for aqueous carbonic acid .

- pH Stability : Conduct time-resolved NMR in D₂O at varying pH (2–10) to track decomposition. Carbonic acid derivatives are prone to hydrolysis above pH 7 .

- Data Interpretation : Compare spectral shifts with computational models (e.g., DFT simulations) to identify degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity of the morpholine moiety in catalytic or biological systems?

- Methodology :

- Structural Analog Analysis : Compare with derivatives like [4-(morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride . Use X-ray crystallography to resolve steric effects from the cyclohexyl group.

- Kinetic Profiling : Perform stopped-flow experiments with nucleophiles (e.g., thiols) to measure reaction rates. The morpholine ring’s electron-donating properties may alter nucleophilic attack efficiency .

- Contradiction Resolution : Cross-reference IR spectra (e.g., carbonyl stretching at 1650–1700 cm⁻¹) to rule out side reactions .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., carbonic anhydrase)?

- Methodology :

- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 1CA2 for human carbonic anhydrase II). Prioritize protonation states consistent with physiological pH .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Focus on hydrogen bonding between the morpholine oxygen and active-site zinc .

- Validation : Compare computational binding affinities with SPR or ITC experimental data .

Data Contradiction Analysis

Q. Why do solubility studies of this compound vary across literature reports?

- Hypothesis Testing :

- Variable Buffering : Solubility discrepancies may arise from phosphate vs. bicarbonate buffers. Test solubility in 0.1 M NaHCO₃ (pH 8.3) vs. 0.1 M NaH₂PO₄ (pH 6.0) .

- Ionic Strength Effects : Use the Hofmeister series to evaluate salt-induced precipitation. High chloride concentrations (e.g., HCl salts) reduce solubility .

- Documentation : Report exact counterions (e.g., dihydrochloride vs. free base) to standardize data .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.